molecular formula C9H13NOS B1292400 2-{[2-(2-Pyridinyl)ethyl]thio}ethanol CAS No. 22701-43-5

2-{[2-(2-Pyridinyl)ethyl]thio}ethanol

Cat. No.: B1292400
CAS No.: 22701-43-5
M. Wt: 183.27 g/mol
InChI Key: VMAUVSVPIBKMGM-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)ethylthioethanol (2-PTE) is an organic compound consisting of an ethylthioether and a pyridine ring. It is a synthetic compound that has been used in recent years for a variety of scientific applications. It has been used to study biochemical and physiological processes, as well as for drug development and therapeutic applications.

Scientific Research Applications

Protecting Groups in Polymer Chemistry

2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids, particularly methacrylic acid (MAA). It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This property makes it invaluable in the synthesis of polymers where selective deprotection is required. Its stability under acidic conditions and resistance to catalytic hydrogenolysis are also noteworthy. The commercial availability and relatively low cost of this compound suggest it could find extensive use in polymer research and development (Elladiou & Patrickios, 2012).

Synthetic Chemistry and Catalysis

In synthetic chemistry, related compounds have been used to facilitate the Bohlmann–Rahtz pyridine synthesis, yielding highly substituted ethyl 2-aminonicotinates under microwave-assisted conditions. This method provides total regiocontrol and reasonable to excellent yield following purification, highlighting the potential of pyridine derivatives in the synthesis of complex organic molecules (Bagley, Alnomsy, & Temple, 2016).

Catalysis and Reaction Mechanisms

Pyridine derivatives have been shown to play roles in catalysis, such as in the dehydration of ethanol over commercial aluminas. This study provides insights into the interaction of ethanol with catalytic surfaces, potentially guiding the development of more efficient catalytic processes (Phung et al., 2014).

Material Science and Coordination Chemistry

Pyridine-based ligands have been utilized in the synthesis of metal complexes with interesting magnetic properties. For example, (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes have been explored for their catalytic activity and potential application in asymmetric transfer hydrogenation of ketones. Such studies contribute to the development of new materials with specific magnetic and catalytic properties (Magubane et al., 2017).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-(2-pyridin-2-ylethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-6-8-12-7-4-9-3-1-2-5-10-9/h1-3,5,11H,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAUVSVPIBKMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633836
Record name 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22701-43-5
Record name 2-[[2-(2-Pyridinyl)ethyl]thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22701-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Pyridineethanethiol (1.9 g) and potassium hydroxide (0.77 g) in methanol (15 ml) were stirred under nitrogen for 15 min. 2-Chloroethanol (1.10 g) was added and the solution stirred under nitrogen for 6 h. The mixture was acidified to pH5 with 2N hydrochloric acid and then left overnight. The methanol was evaporated in vacuo and the residue partitioned between water (150 ml) and diethyl ether (150 ml), separated and the aqueous phase re-extracted with diethyl ether (100 ml). The combined ethereal layers were dried and evaporated in vacuo to give an oil. Purification by FCC eluting with System G (98:2:1) gave the title compound (0.56 g) as a colourless oil. T.l.c. (diethyl ether) Rf 0.21
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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